molecular formula C23H24FNO5S B1466547 4-methylbenzenesulfonic acid benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate CAS No. 874336-37-5

4-methylbenzenesulfonic acid benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate

Cat. No. B1466547
CAS RN: 874336-37-5
M. Wt: 445.5 g/mol
InChI Key: UNVLIVQVTQJGCJ-XFULWGLBSA-N
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Description

The compound “4-methylbenzenesulfonic acid benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate” is a complex organic molecule. It contains a benzyl group, a 4-methylbenzenesulfonic acid group, and a (2R)-2-amino-3-(4-fluorophenyl)propanoate group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be used in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the benzyl group could participate in electrophilic aromatic substitution reactions, and the sulfonic acid group could act as an acid or base .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. These can include properties like melting point, boiling point, solubility, and reactivity . Without more specific information, it’s difficult to provide a detailed analysis of these properties.

Scientific Research Applications

Photoacid Generators

Compounds such as 4-methylbenzenesulfonic acid derivatives have been explored for their potential as photoacid generators. Photoacid generators (PAGs) are compounds that release a proton upon exposure to light, making them useful in the development of photoresists for lithographic processes in the semiconductor industry. Research by Plater, Harrison, and Killah (2019) demonstrated the photochemical decomposition of sulfonated oximes, which include derivatives of 4-methylbenzenesulfonic acid, under UV irradiation to produce 4-methylbenzenesulfonic acid. These compounds are considered for their application in polymer resists due to their ability to generate acid upon light exposure (Plater, Harrison, & Killah, 2019).

Catalysis

Sulfonated Schiff base copper(II) complexes, involving reactions with sulfonic acids, have been shown to serve as efficient and selective catalysts in alcohol oxidation. Hazra et al. (2015) synthesized and analyzed the crystal structures of these complexes, revealing their potential in the oxidation of alcohols to aldehydes under microwave irradiation, showcasing a promising avenue for the development of new catalysts for organic synthesis (Hazra, Martins, Silva, & Pombeiro, 2015).

Synthesis of Functional Materials

Alizadeh, Rostamnia, and Esmaili (2007) developed a method for the synthesis of functionalized sulfonamides via a multicomponent reaction involving 4-methylbenzenesulfonic acid monohydrate. This process results in the formation of compounds that could have applications in the development of new materials or as intermediates in organic synthesis. The study highlights the versatility of sulfonic acids in facilitating novel chemical reactions (Alizadeh, Rostamnia, & Esmaili, 2007).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. In the case of a drug, this would refer to how it interacts with biological targets to exert its effects . Without more information, it’s difficult to speculate on the mechanism of action of this compound.

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some general precautions that should be taken when handling chemicals include avoiding inhalation, ingestion, or skin contact, and using appropriate personal protective equipment .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be interesting to explore its reactivity, potential uses in synthesis, or biological activity .

properties

IUPAC Name

benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2.C7H8O3S/c17-14-8-6-12(7-9-14)10-15(18)16(19)20-11-13-4-2-1-3-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h1-9,15H,10-11,18H2;2-5H,1H3,(H,8,9,10)/t15-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVLIVQVTQJGCJ-XFULWGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CC2=CC=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methylbenzenesulfonic acid benzyl (2R)-2-amino-3-(4-fluorophenyl)propanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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